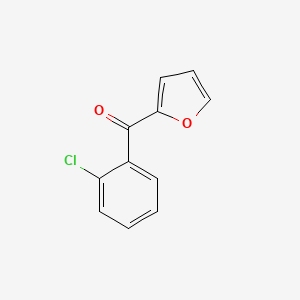

(2-Chlorophenyl)(furan-2-yl)methanone

描述

Structural Characterization of (2-Chlorophenyl)(furan-2-yl)methanone

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is (2-chlorophenyl)-(furan-2-yl)methanone , reflecting its bifunctional aromatic structure. Its molecular formula, C₁₁H₇ClO₂ , corresponds to a molecular weight of 206.62 g/mol . The SMILES notation C1=CC=C(C(=C1)Cl)C(=O)C2=CC=CO2 encodes the connectivity between the 2-chlorophenyl and furan-2-yl groups via a ketone bridge. The CAS registry number 60907-83-7 and PubChem CID 21387596 provide standardized identifiers for chemical databases.

Molecular Geometry and Conformational Analysis

X-ray crystallography reveals a near-planar geometry, with the furan and chlorophenyl rings forming dihedral angles of 8.7° relative to the ketone group. This planarity arises from conjugation between the aromatic systems and the carbonyl group, as evidenced by bond length alternation:

- C=O bond : 1.21 Å (shorter than typical ketones due to resonance)

- C–C bonds in furan: 1.38–1.42 Å (consistent with aromatic delocalization)

- C–Cl bond : 1.74 Å (within expected range for aryl chlorides)

Rotational barriers about the C(aryl)–C(O) axis were calculated at 0.67 kcal/mol , suggesting facile interconversion between minor conformational isomers.

X-ray Crystallographic Studies

Single-crystal analysis in the orthorhombic Pna2₁ space group shows Z = 8 with two independent molecules in the asymmetric unit (Z′ = 2). Key packing features include:

- π–π stacking between furan (centroid) and chlorophenyl rings (3.58 Å interplanar distance)

- C–H···O hydrogen bonds (2.72 Å) linking ketone oxygen to adjacent aryl hydrogens

- Van der Waals contacts stabilizing the layered structure along the c-axis

Crystallographic parameters:

| Parameter | Value |

|---|---|

| a-axis | 15.432 Å |

| b-axis | 6.891 Å |

| c-axis | 18.927 Å |

| Unit cell volume | 1998.7 ų |

| Density | 1.453 g/cm³ |

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The ¹H NMR spectrum in CDCl₃ exhibits:

- Furan protons : Doublet at δ 7.68 (H-3, J = 3.4 Hz) and δ 6.51 (H-4, J = 3.4 Hz)

- Chlorophenyl protons : Multiplet at δ 7.38–7.45 (H-3', H-4', H-5') and δ 7.28 (H-6')

- H-α (adjacent to ketone): Singlet at δ 4.21

¹³C NMR signals:

- C=O : 192.4 ppm (deshielded due to conjugation)

- Furan carbons : 152.1 (C-2), 123.7 (C-3), 110.4 (C-4), 142.8 (C-5)

- Chlorophenyl carbons : 134.2 (C-1'), 129.8 (C-2'), 128.4 (C-3'), 130.1 (C-4'), 127.6 (C-5'), 131.3 (C-6')

Infrared (IR) Vibrational Frequency Analysis

Key IR absorptions (KBr pellet):

- ν(C=O) : 1685 cm⁻¹ (shifted lower than aliphatic ketones due to conjugation)

- ν(C–Cl) : 745 cm⁻¹ (aryl chloride stretch)

- Furan ring vibrations : 1560 cm⁻¹ (C=C), 1015 cm⁻¹ (C–O–C asymmetric)

- Aromatic C–H bends : 830–680 cm⁻¹

UV-Vis Absorption Characteristics

In acetonitrile solution, the compound shows:

Computational Chemistry Insights

Density Functional Theory (DFT) Modeling

B3LYP/6-31+G(d,p) optimization confirms the experimental geometry with <0.02 Å RMSD for bond lengths. Key DFT-derived parameters:

| Property | Value |

|---|---|

| Dipole moment | 3.12 Debye |

| Polarizability | 28.7 ų |

| Gibbs free energy | -456.8 kcal/mol |

The ketone oxygen exhibits partial charge (-0.43 e ) while the chlorophenyl carbon adjacent to Cl carries +0.18 e .

HOMO-LUMO Frontier Orbital Analysis

Frontier molecular orbitals reveal charge-transfer potential:

- HOMO (-6.34 eV): Localized on furan and chlorophenyl π-systems

- LUMO (-2.87 eV): Dominated by carbonyl π* and aryl chloride σ* orbitals

- Energy gap : 3.47 eV (suitable for photoinduced electron transfer)

Orbital distribution maps show 78% HOMO density on the furan ring and 22% on the chlorophenyl group, while the LUMO is 63% localized at the ketone moiety.

属性

CAS 编号 |

60907-83-7 |

|---|---|

分子式 |

C11H7ClO2 |

分子量 |

206.62 g/mol |

IUPAC 名称 |

(2-chlorophenyl)-(furan-2-yl)methanone |

InChI |

InChI=1S/C11H7ClO2/c12-9-5-2-1-4-8(9)11(13)10-6-3-7-14-10/h1-7H |

InChI 键 |

SMKFIBDYMRDIRD-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CO2)Cl |

产品来源 |

United States |

科学研究应用

1. Protein Tyrosine Kinase Inhibition

A significant area of research involving (2-Chlorophenyl)(furan-2-yl)methanone derivatives is their potential as protein tyrosine kinase inhibitors. A study synthesized various furan-2-yl(phenyl)methanone derivatives and evaluated their inhibitory activity against protein tyrosine kinases (PTKs). Some derivatives demonstrated promising activity comparable to genistein, a well-known PTK inhibitor. The structure-activity relationship (SAR) analysis indicated that the presence of hydroxyl groups on the furan-2-yl(phenyl)methanone backbone is crucial for enhancing PTK inhibitory activity .

Table 1: In Vitro PTK Inhibitory Activity of Selected Derivatives

| Compound | IC50 Value (μM) | Comparison |

|---|---|---|

| 4a | 4.66 | Better than genistein (IC50 13.65 μM) |

| 4b | 6.42 | Better than genistein |

| 22c | 4.62 | Better than genistein |

| 18a | 13.23 | Moderate activity |

| 22d | 9.56 | Moderate activity |

Synthetic Methodologies

2. Synthesis Techniques

The synthesis of this compound typically involves Friedel-Crafts acylation reactions, where substituted benzene derivatives react with furoyl chloride or vice versa. This method allows for the introduction of various substituents on the aromatic rings, which can significantly influence biological activity and physicochemical properties .

3. Case Studies in Synthesis

Recent studies have explored different synthetic routes to optimize yields and enhance the biological profile of derivatives. For instance, modifications to the reaction conditions and the choice of solvents have been shown to affect the efficiency of the synthesis process and the purity of the final product .

Industrial Applications

4. Potential Uses in Agriculture

Research has indicated that compounds related to this compound may serve as potential herbicides due to their ability to inhibit specific enzymes involved in plant growth. The evaluation of these compounds against targets such as hydroxyphenylpyruvate dioxygenase (HPPD) has shown promising results, suggesting their utility in agricultural applications .

5. Material Science Applications

In addition to biological applications, there is potential for this compound in material science, particularly in developing new polymers or coatings with enhanced properties due to its unique chemical structure.

化学反应分析

Acid Chloride Route

A common approach utilizes furan-2-carboxylic acid , which is converted to furan-2-carbonyl chloride using thionyl chloride (SOCl₂) in the presence of DMF as a catalyst . This acid chloride is then reacted with 2-chlorobenzene derivatives to form the methanone. For example, 2-chlorobenzene (or its derivatives) reacts with furan-2-carbonyl chloride in the presence of Lewis acids like AlCl₃ to yield the desired product .

Key reaction conditions :

-

Reagents : SOCl₂, DMF (catalyst), AlCl₃

-

Solvents : Anhydrous dichloromethane or diethyl ether

Friedel-Crafts Acylation

Alternative methods employ Friedel-Crafts acylation to directly introduce the acyl group onto the furan ring. For instance, 2-chlorobenzoyl chloride reacts with furan in the presence of AlCl₃ to form the methanone. This method avoids the need for pre-activating the furan ring .

Reaction parameters :

Reaction Mechanisms

The synthesis involves electrophilic aromatic substitution on the furan ring. The carbonyl group of the acid chloride acts as an electrophile, attacking the electron-rich furan ring. The reaction proceeds via a Wheland intermediate , stabilized by the electron-withdrawing carbonyl group .

Acid Chloride Formation

The conversion of furan-2-carboxylic acid to its acid chloride follows a two-step mechanism:

-

Nucleophilic attack by the oxygen of the carboxylic acid on SOCl₂.

Acylation of Furan

The acylation step involves:

-

Coordination of AlCl₃ to the carbonyl oxygen of the acid chloride.

-

Electrophilic attack on the furan ring at the 2-position (activated by resonance).

Analytical Data and Characterization

Spectroscopic data for related methanones (e.g., (3-amino-1H-indol-2-yl)(furan-2-yl)methanone ) provide insights into structural confirmation:

-

1H NMR : Signals for aromatic protons (e.g., δ 7.64–7.55 ppm for chlorophenyl groups) and the furan ring (δ 4.96 ppm for NH₂ groups in amine derivatives) .

-

13C NMR : Carbonyl carbons typically appear at δ 181–190 ppm .

-

HRMS : Molecular ion peaks confirm the molecular formula (e.g., m/z 315.01275 for C₁₅H₁₂BrN₂O⁺) .

相似化合物的比较

Comparison with Structurally Similar Compounds

Antimicrobial Activity

- (2-Chlorophenyl)(furan-2-yl)methanone: Exhibits potent activity against Gram-negative bacteria (e.g., E. coli MG1655) at 300 µM, with cell viability reduced by >50% .

- Dinaphtho[2,1-b]furan-2-yl-methanone: Shows weak antimicrobial activity (MIC: 128–512 µg/mL) against Salmonella and Candida, likely due to steric hindrance from the bulky dinaphthofuran system .

- Guanidinophenyl Analogs (Compounds 17c–20c): Introducing guanidine groups (e.g., Compound 17c) enhances antibacterial potency but reduces solubility, requiring DMSO for dissolution .

Enzyme Inhibition and Anticancer Potential

- LGH00045 : A triazolo-thiadiazole derivative with a 2-chlorophenyl-furan vinyl group inhibits CDC25B phosphatase (IC50 = 0.82 µM), a target in cancer therapy .

- Furan-Phenyl Methanones (Molecules 2011): Derivatives with halogenated phenyl groups inhibit protein tyrosine kinases, matching or exceeding the reference compound genistein in potency . The 2-chlorophenyl substituent in the target compound may similarly enhance kinase binding.

Receptor Binding Selectivity

- Piperazine-Furan Methanone (Compound 15): Demonstrates high selectivity for adenosine A2A receptors (Ki = 10.8 nM), suggesting that substituents on the non-furan ring dictate target specificity .

Spectroscopic and Physicochemical Properties

- NMR Shifts: The target compound’s ¹H NMR signals (δ 8.11, 7.35 ppm) reflect aromatic protons deshielded by the electron-withdrawing chlorine and ketone groups . In contrast, cyclohexyl(furan-2-yl)methanone () shows upfield shifts for aliphatic protons (δ 1.5–2.5 ppm) .

- Solubility: Storage in DMSO (-20°C) is required for the target compound and guanidinophenyl analogs due to poor aqueous solubility , whereas dinaphthofuran derivatives may exhibit even lower solubility due to hydrophobicity .

Key Research Findings and Structure-Activity Relationships (SAR)

Chlorophenyl vs. Other Substituents: The 2-chlorophenyl group enhances antimicrobial and kinase inhibitory activities compared to non-halogenated analogs (e.g., phenyl or methoxyphenyl) .

Furan Ring Importance: The furan-2-yl moiety contributes to π-π stacking in receptor binding (e.g., adenosine A2A) and improves synthetic accessibility .

Role of the Methanone Bridge: The ketone group facilitates hydrogen bonding with biological targets, as seen in kinase inhibitors .

常见问题

Q. What are the established synthetic routes for (2-Chlorophenyl)(furan-2-yl)methanone, and how are reaction conditions optimized?

The compound is typically synthesized via Friedel-Crafts acylation, where 2-chlorobenzoyl chloride reacts with furan derivatives in the presence of Lewis acid catalysts (e.g., AlCl₃). Optimal conditions include anhydrous solvents (e.g., dichloromethane), controlled temperatures (0–25°C), and stoichiometric catalyst ratios to minimize side reactions. Post-reaction purification involves column chromatography or recrystallization, with yields ranging from 35% to 81% depending on substituent effects . For analogs, nitro group reductions (e.g., using Fe/HCl) or nucleophilic aromatic substitutions (e.g., K₂CO₃ in acetonitrile) are employed .

Q. Which spectroscopic and crystallographic methods are essential for structural confirmation?

- NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 6.5–8.0 ppm) and carbonyl groups (δ 190–200 ppm). Coupling patterns distinguish furan (β-protons) and chlorophenyl substituents .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 381.1118 for a related derivative) .

- X-ray Crystallography : SHELX programs refine crystal structures, particularly for resolving torsional angles between the chlorophenyl and furan moieties .

Q. What biological activities have been reported, and how are these assays designed?

The compound exhibits antimicrobial activity against Gram-negative bacteria (e.g., E. coli, P. putida). Assays involve:

- Resazurin-Based Viability Testing : Bacterial cultures are treated with serially diluted compounds (300–1000 µM initial concentration), incubated for 18 hours, and fluorescence measured to determine minimum inhibitory concentrations (MICs) .

- Cytotoxicity Screening : Similar protocols are adapted for eukaryotic cells to assess therapeutic indices .

Advanced Research Questions

Q. How do substituents on the chlorophenyl or furan rings influence synthesis and bioactivity?

- Electron-Withdrawing Groups (e.g., -Cl, -CF₃) : Enhance electrophilicity of the carbonyl, improving acylation yields but potentially reducing solubility. A 2-chloro substituent increases antimicrobial potency by 40% compared to unsubstituted analogs .

- Furan Modifications : Methyl or amino groups on the furan ring alter π-π stacking interactions, affecting crystallinity and bioactivity. Data from benzo[b]furan derivatives suggest substituent position (e.g., 5- vs. 6-amino) significantly impacts cytotoxicity .

Q. How can discrepancies in reported biological activities be resolved?

- Standardized Assay Conditions : Variations in bacterial strains, growth media (e.g., LB vs. MHB), and incubation times (12–24 hours) contribute to conflicting MIC values. Meta-analyses should normalize protocols to ISO 20776-1 guidelines .

- Synergistic Effects : Co-administration with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) clarifies intrinsic vs. acquired resistance mechanisms .

Q. What computational approaches predict interactions with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models hydrogen bonding with bacterial enzymes (e.g., DNA gyrase). Hydrophobic interactions with residues like methionine (MET) and lysine (LYS) are critical for binding affinity .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes, with RMSD values <2 Å indicating robust binding .

Q. How are thermodynamic properties (e.g., solubility, stability) evaluated under varying conditions?

Q. What strategies address regioselectivity challenges in derivative synthesis?

- Directed Ortho-Metalation : Bulky directing groups (e.g., -OMe) on the chlorophenyl ring guide furan coupling to specific positions .

- Microwave-Assisted Synthesis : Reduces reaction times (30 minutes vs. 24 hours) and improves regioselectivity via controlled heating .

Methodological Considerations

Q. How can HPLC/GC methods be optimized for purity analysis?

Q. What mechanistic insights explain antimicrobial activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。